![molecular formula C20H19N3OS B2513229 2-[4-(二甲氨基)苯基]-7-甲基-3,5-二氢-4H-色烯[2,3-d]嘧啶-4-硫酮 CAS No. 950424-97-2](/img/no-structure.png)

2-[4-(二甲氨基)苯基]-7-甲基-3,5-二氢-4H-色烯[2,3-d]嘧啶-4-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

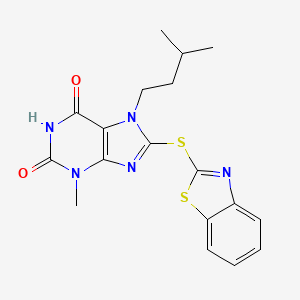

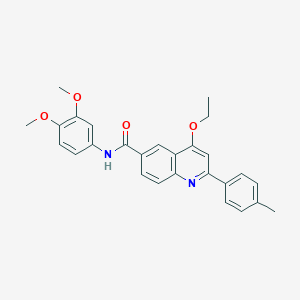

The compound “2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine core, which is a type of fused ring system . The molecule also contains a dimethylamino group attached to a phenyl ring, and a thione group (C=S) attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including condensation reactions .科学研究应用

无催化剂合成

Brahmachari 和 Nayek (2017) 的一项著名研究演示了无催化剂、一步三组分合成一系列新的功能化 5-芳基-2-氧代-/硫代-2,3-二氢-1H-苯并[6,7]色烯[2,3-d]嘧啶衍生物。该合成因其温和的反应条件、优异的产率、高原子经济性、生态友好性和易于分离产品而备受关注,表明其在无需催化剂或柱色谱纯化的情况下创建药理学上有趣的化合物的效用 (Brahmachari & Nayek, 2017)。

抗结核和抗菌活性

Kamdar 等人 (2011) 从 2-氨基-4-苯基-4H-色烯-3-腈合成了新型 5-苯基-1,5-二氢-2H-色烯[2,3-d]嘧啶-2,4(3H)-二硫酮和相关化合物。这些化合物被评估了其对结核分枝杆菌 H37Rv 的体外抗结核活性,并表现出显着的抗结核和抗菌活性 (Kamdar et al., 2011)。

凋亡诱导

Kemnitzer 等人 (2004) 的一项研究通过一种新颖的基于细胞和半胱天冬酶的高通量筛选方法,将与色烯家族相关的化合物鉴定为一种有效的凋亡诱导剂。该化合物能有效诱导多种人细胞系中的核碎裂、PARP 切割、细胞周期停滞和凋亡,表明其作为未来抗癌剂的潜力 (Kemnitzer et al., 2004)。

光致变色和氧化还原性质

Huang 等人 (2007) 合成了 2H-吡喃[3,2-c]色烯-5-酮衍生物并研究了它们的光致变色和氧化还原性质。这些性质受芳环上取代模式的影响,证明了这些化合物在开发光响应材料中的潜力 (Huang et al., 2007)。

抗菌、抗氧化和抗结核活性

Chandrashekaraiah 等人 (2014) 从 2-氯喹啉-3-甲醛和嘧啶胺合成了系列氮杂环丁酮类似物,并评估了它们的抗菌、抗氧化和抗结核活性。这些观察结果表明这些化合物在设计进一步活性抗菌和抗结核化合物中的潜力 (Chandrashekaraiah et al., 2014)。

作用机制

Target of Action

It’s known that pyrimidine-based small molecules, which this compound is a part of, are a group of chemotherapeutic agents . These agents typically target specific enzymes or proteins involved in cell cycle progression, leading to apoptosis .

Mode of Action

It’s known that pyrimidine-based small molecules often work by inhibiting appropriate targets, thereby inducing apoptosis .

Biochemical Pathways

It’s known that pyrimidine-based small molecules can affect various biochemical pathways, leading to apoptosis .

Result of Action

It’s known that pyrimidine-based small molecules often induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione' involves the condensation of 4-(dimethylamino)benzaldehyde with 7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione in the presence of a suitable catalyst.", "Starting Materials": [ "4-(dimethylamino)benzaldehyde", "7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(dimethylamino)benzaldehyde (1.0 equiv) and 7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to obtain the desired product." ] } | |

CAS 编号 |

950424-97-2 |

产品名称 |

2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione |

分子式 |

C20H19N3OS |

分子量 |

349.45 |

IUPAC 名称 |

2-[4-(dimethylamino)phenyl]-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C20H19N3OS/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25)13-5-7-15(8-6-13)23(2)3/h4-10H,11H2,1-3H3,(H,21,22,25) |

InChI 键 |

YCESALLCJDLVQZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)N(C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)

![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)

![1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2513164.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)